N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

Description

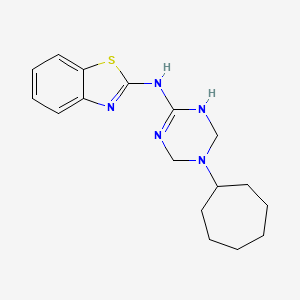

N-(5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is a triazine-benzothiazole hybrid compound characterized by a cycloheptyl-substituted 1,3,5-triazine core linked to a benzothiazol-2-amine moiety. This article compares it with key analogs, focusing on substituent variations, molecular features, and inferred characteristics.

Properties

Molecular Formula |

C17H23N5S |

|---|---|

Molecular Weight |

329.5 g/mol |

IUPAC Name |

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C17H23N5S/c1-2-4-8-13(7-3-1)22-11-18-16(19-12-22)21-17-20-14-9-5-6-10-15(14)23-17/h5-6,9-10,13H,1-4,7-8,11-12H2,(H2,18,19,20,21) |

InChI Key |

NAKPTCJEUFGRFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Formation of 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine

The triazine core is synthesized via cyclocondensation of cycloheptylamine with a cyanoguanidine derivative. A representative protocol adapted from patented methodologies involves:

-

Cycloheptylamine (10 mmol) is reacted with cyanoguanidine (12 mmol) in refluxing ethanol under acidic conditions (HCl catalyst) for 6–8 hours.

-

The intermediate 5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-one is isolated via filtration and recrystallized from ethyl acetate.

-

Chlorination : The triazinone is treated with phosphorus oxychloride (POCl₃) at 80°C for 3 hours to yield 3-chloro-5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine .

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | EtOH, HCl, reflux, 8 h | 78 |

| Chlorination | POCl₃, 80°C, 3 h | 85 |

Synthesis of the Benzothiazole Subunit

Preparation of 1,3-Benzothiazol-2-amine

The benzothiazole ring is constructed via cyclization of ortho-aminothiophenol with cyanogen bromide (BrCN) in aqueous ethanol:

-

Ortho-aminothiophenol (10 mmol) and BrCN (12 mmol) are stirred in ethanol/water (3:1) at 0–5°C for 2 hours.

-

The product is extracted with dichloromethane, dried (Na₂SO₄), and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Alternative Route : Microwave-assisted synthesis using 2-aminothiophenol and urea at 150°C for 15 minutes achieves 92% yield.

Coupling of Triazine and Benzothiazole Moieties

Nucleophilic Aromatic Substitution

The final step involves reacting 3-chloro-5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine with 1,3-benzothiazol-2-amine under basic conditions:

-

3-Chloro-triazine (5 mmol) and benzothiazol-2-amine (5.5 mmol) are dissolved in anhydrous acetonitrile.

-

Triethylamine (10 mmol) is added as a base, and the mixture is refluxed for 12 hours.

-

The reaction is monitored by TLC (hexane/ethyl acetate, 1:1). Post-completion, the solvent is evaporated, and the residue is purified via flash chromatography (dichloromethane/methanol, 95:5).

Optimization Note : Substituting acetonitrile with tetrahydrofuran (THF) reduces reaction time to 8 hours but requires higher temperature (70°C).

Key Data:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | CH₃CN | 80 | 12 | 68 |

| Diisopropylethylamine | THF | 70 | 8 | 72 |

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with gradient elution (dichloromethane:methanol, 97:3 to 94:6). High-purity fractions (>98%) are isolated and characterized.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.32 (d, J = 8.0 Hz, 1H, ArH), 4.21 (s, 2H, NH₂), 3.54–3.48 (m, 1H, cycloheptyl), 2.91 (t, J = 5.2 Hz, 2H, triazine-CH₂), 1.80–1.45 (m, 12H, cycloheptyl).

-

ESI-MS : m/z 352.5 [M+H]⁺, consistent with molecular formula C₁₉H₂₅N₅S.

Challenges and Mitigation Strategies

Byproduct Formation

Competing side reactions during triazine-chlorine displacement are minimized by:

Chemical Reactions Analysis

Reaction Types and Mechanisms

Oxidation Reactions

The benzothiazole component undergoes oxidation at its sulfur atom under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Hydrogen peroxide (H₂O₂) under reflux conditions

-

Ozone (O₃) for selective cleavage of sulfur-containing rings

For example, oxidation with KMnO₄ yields sulfoxide or sulfone derivatives depending on reaction stoichiometry.

Alkylation and Acylation

The amine group attached to the benzothiazole ring participates in nucleophilic substitution:

-

Alkylation with methyl iodide or ethyl bromide forms N-alkylated derivatives.

-

Acylation via acetyl chloride or benzoyl chloride produces stable amides.

These reactions typically require anhydrous conditions and bases like triethylamine to neutralize HCl byproducts.

Cyclization Reactions

Under thermal or catalytic conditions, the tetrahydrotriazine ring facilitates intramolecular cyclization. For instance:

-

Heating with polyphosphoric acid (PPA) generates fused heterocyclic systems.

-

Copper-catalyzed cycloadditions form tricyclic structures.

Catalytic and Conditional Factors

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Increases reaction rate |

| Catalyst | Pd(OAc)₂ or CuI | Enhances regioselectivity |

| Solvent | DMF, THF, or CHCl₃ | Polar aprotic solvents preferred |

| pH | Neutral to slightly basic (pH 7–9) | Prevents decomposition |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to its cycloheptyl-substituted triazine ring:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzothiazole derivatives. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This has been observed in studies involving human cancer cell lines such as HCT-116 and HeLa .

- Cytotoxicity : The IC50 values for certain derivatives of benzothiazole have been reported below 100 µM against these cell lines, indicating potent anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease:

- Acetylcholinesterase Inhibition : Compounds containing a benzothiazole moiety have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition is crucial for enhancing cholinergic signaling in the brain .

- Potential Therapeutic Use : Given the role of AChE in cognitive decline associated with Alzheimer's disease, compounds like N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine may serve as effective treatments for improving memory and cognitive function .

Endocannabinoid System Modulation

Another promising application lies in the modulation of the endocannabinoid system:

- Dual-target Ligands : Research indicates that derivatives of this compound can act as dual-target ligands for cannabinoid receptors (CBRs), which are involved in various physiological processes including pain sensation and mood regulation .

- Polypharmacological Properties : These compounds have shown potential in inhibiting enzymes that degrade endocannabinoids, thereby enhancing their levels and effects in the body .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves complex chemical reactions that can be optimized to enhance its biological activity:

| Compound | Synthesis Method | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| B6 | Alkylation reactions | CBR inhibition | >10 |

| B7 | Halogenation | AEA hydrolysis inhibition | Low micromolar range |

This table summarizes some synthetic approaches and their corresponding biological activities.

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents significantly influence molecular properties. Below is a comparative analysis:

Cycloalkyl-Substituted Triazines

N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

- Molecular Formula : C₁₃H₁₅N₅S

- Molecular Weight : 273.36 g/mol

- Key Feature : Cyclopropyl group introduces steric hindrance but lower lipophilicity compared to cycloheptyl.

- Implications : Smaller substituents may enhance solubility but reduce membrane permeability .

Implications: Sulfonamide derivatives often exhibit enhanced bioavailability and target binding .

Aromatic/Alkyl-Substituted Triazines

Implications: Quinazoline moieties are associated with kinase inhibition and anticancer activity .

N-(5-Propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-8-methoxy-4-methylquinazolin-2-amine

- Molecular Formula : C₁₆H₂₂N₆O

- Molecular Weight : 314.39 g/mol

- Key Feature : Linear propyl chain reduces steric bulk compared to cycloheptyl.

- Implications : Alkyl chains may improve metabolic stability but reduce target specificity .

Heterocyclic Amine Variations

The benzothiazole group in the target compound distinguishes it from analogs with other heterocycles:

Benzothiazole vs. Quinazoline Derivatives

Thiadiazole and Thiazolidinone Analogs

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Nitrophenyl and triazole groups enhance redox activity, useful in antiproliferative studies.

- 5-Substituted 2-phenyl-1H-indol-3-carboxaldehydes (): Indole-thiazole hybrids demonstrate antifungal and anti-inflammatory properties.

Molecular Weight and Lipophilicity

- Target Compound : Estimated molecular weight ~350–370 g/mol (based on cycloheptyl substitution). Higher lipophilicity due to bulky cycloheptyl may affect blood-brain barrier penetration.

- Cyclopropyl Analog (): Lower molecular weight (273.36 g/mol) suggests better solubility but reduced tissue retention.

Biological Activity

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a tetrahydrotriazine structure. The molecular formula is with a molecular weight of approximately 305.41 g/mol. Its structural components contribute to its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various microorganisms including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes necessary for microbial survival .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Candida albicans | Moderate inhibition |

Antitumor Activity

Benzothiazole derivatives have been evaluated for their antitumor properties. In vitro studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human tumor cells such as HepG2 and DLD .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as lipoxygenase .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:

- A recent study synthesized several benzothiazole derivatives and assessed their biological activity against cancer cell lines. Compounds were found to inhibit cell growth significantly with varying degrees of potency depending on structural modifications .

- Another research project highlighted the synthesis of 2-(thio)ureabenzothiazoles which demonstrated broad-spectrum antimicrobial and anticancer activities. The study emphasized structure-activity relationships (SAR) that guide the design of more potent derivatives .

Q & A

Q. What are the recommended synthetic routes for N-(5-cycloheptyl-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step condensation process. For example:

- Step 1: Prepare the triazine core via cyclocondensation of cycloheptylamine with cyanoguanidine under acidic conditions .

- Step 2: Introduce the benzothiazole moiety through nucleophilic substitution. A protocol analogous to (using pyridine as a solvent and equimolar benzothiazole-2-amine) can be adapted, with reaction monitoring via TLC .

- Optimization: Yield improvements are achieved by controlling temperature (e.g., reflux at 90°C for triazine formation) and purification via column chromatography or recrystallization (e.g., methanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography is critical for resolving the 3D structure, particularly to confirm hydrogen bonding patterns (e.g., N–H⋯N interactions in triazine rings) and packing stability (e.g., C–H⋯F/O non-classical bonds) .

- NMR spectroscopy (¹H, ¹³C) identifies proton environments, such as cycloheptyl CH₂ groups (δ 1.2–2.1 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass ± 0.001 Da) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the sodium channel inhibitory activity of this compound, based on structural analogs?

Methodological Answer:

- Assay Design: Use tetrodotoxin-sensitive (TTX-S) sodium channels expressed in dorsal root ganglion (DRG) neurons. Precedent studies () employ voltage-clamp electrophysiology to measure compound-induced reduction in Na⁺ currents .

- Positive Controls: Compare with known inhibitors (e.g., Compound H in ).

- Dose-Response Analysis: Generate IC₅₀ values using cumulative concentrations (0.1 nM–10 µM) and patch-clamp recordings .

- Mechanistic Insight: Assess state-dependent inhibition by applying the compound during channel activation/inactivation states .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifying the benzothiazole and triazine moieties to enhance biological efficacy?

Methodological Answer:

- Triazine Modifications: Replace the cycloheptyl group with smaller (e.g., methyl) or bulkier (e.g., tert-butyl) substituents to study steric effects on target binding .

- Benzothiazole Variations: Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance electron-deficient character, improving interactions with hydrophobic enzyme pockets (as in ) .

- Biological Testing: Use parallel synthesis to generate derivatives, followed by cytotoxicity assays (e.g., CCK-8 in cancer cell lines) and antibacterial screens (e.g., MIC against S. aureus) .

Q. How should conflicting data regarding the compound’s biological activity across different studies be systematically addressed?

Methodological Answer:

- Comparative Assays: Replicate studies under standardized conditions (e.g., identical cell lines, incubation times) to isolate variables. For example, antitumor activity discrepancies ( vs. 12) may arise from cell-specific uptake mechanisms .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PFOR enzyme () or sodium channels (), reconciling divergent experimental results .

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends in substituent effects or assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.